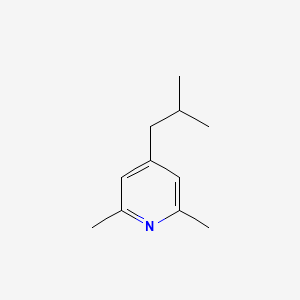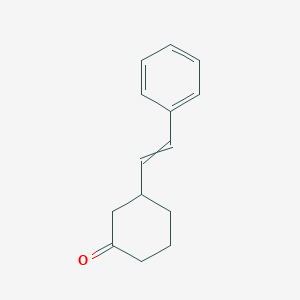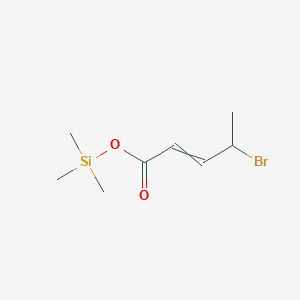
2,6-Dimethyl-4-(2-methylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C. This method yields 2-substituted pyridines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous due to its functional group tolerance and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: NBS in the presence of light or heat to facilitate free radical halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the 2-methylpropyl group at position 4.
4-Isobutylpyridine: Lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4 instead of the 2-methylpropyl group.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and 2-methylpropyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
89406-86-0 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h6-8H,5H2,1-4H3 |
Clave InChI |
IBGZNEDKKQUIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)





methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
